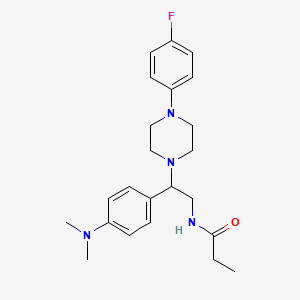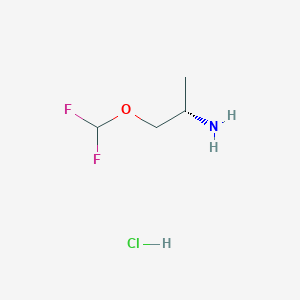
1-(azepan-1-yl)-2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The nitrobenzyl thioether group can be introduced via a nucleophilic substitution reaction. This involves reacting the indole derivative with 3-nitrobenzyl chloride in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Azepane Ring Formation:
- The azepane ring can be formed by reacting the intermediate with azepane under suitable conditions, often involving a condensation reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as column chromatography and recrystallization.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(azepan-1-yl)-2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:
-
Formation of the Indole Core:
- Starting from a suitable indole precursor, such as indole-3-carboxaldehyde, the indole core can be synthesized through a Fischer indole synthesis or other established methods.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Azepan-1-yl)-2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The thioether linkage can be targeted for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Major Products:
Reduction of the Nitro Group: 3-aminobenzyl thioether derivatives.
Substitution Reactions: Various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It can be explored as a lead compound for developing new drugs, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: The compound can serve as a building block for synthesizing more complex molecules.
Materials Science: Its unique structure may be useful in designing novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(azepan-1-yl)-2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole moiety is known for its ability to engage in π-π stacking and hydrogen bonding, which could be crucial for its biological activity.
Vergleich Mit ähnlichen Verbindungen
- 1-(Piperidin-1-yl)-2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)ethanone
- 1-(Morpholin-1-yl)-2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)ethanone
Uniqueness: 1-(Azepan-1-yl)-2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)ethanone is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to its piperidine and morpholine analogs. This uniqueness can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles.
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-2-[3-[(3-nitrophenyl)methylsulfanyl]indol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c27-23(24-12-5-1-2-6-13-24)16-25-15-22(20-10-3-4-11-21(20)25)30-17-18-8-7-9-19(14-18)26(28)29/h3-4,7-11,14-15H,1-2,5-6,12-13,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQGMOKPZICTPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-methyl-1,3-benzothiazol-2-yl)-2-({5-oxo-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2762121.png)


![4,6-dimethyl-3,7,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8-tetraene](/img/structure/B2762127.png)
![5-Bromo-4-chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/new.no-structure.jpg)
![[4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol](/img/structure/B2762131.png)

![2-chloro-N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2762133.png)
![[2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2762134.png)
![Methyl 4-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamoyl)benzoate](/img/structure/B2762135.png)

![2-(ethyl(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2762140.png)
![2-methoxy-3-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2762142.png)
